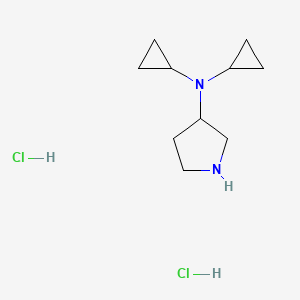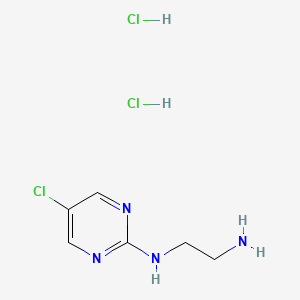![molecular formula C11H18N4O2 B1481372 2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2098037-77-3](/img/structure/B1481372.png)
2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The spirocyclic structure is a key feature, and the positions of the azido and hydroxymethyl groups on this structure could significantly influence its chemical properties .Chemical Reactions Analysis
The azido group is known to participate in a variety of chemical reactions, including substitution and reduction reactions . The hydroxymethyl group could also be involved in reactions such as esterification or ether formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of its functional groups .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Azides are pivotal in the synthesis of various heterocyclic compounds. The azido group in 2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one can undergo cycloaddition reactions, such as [3+2] cycloaddition, to form five-membered or six-membered heterocycles . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.
Precursors for Spin Labels
The hydroxymethyl group adjacent to the azido group makes this compound a potential precursor for rigid spin labels. These labels can be used in Electron Paramagnetic Resonance (EPR) spectroscopy for precise distance measurements through site-directed spin labeling, particularly the PELDOR technique . This application is crucial in studying the structure and dynamics of biomolecules.
Organic Synthesis Intermediates
The compound can act as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions. Activation of the hydroxyl group towards nucleophilic substitution is a common pathway to derive various functional derivatives, which can be further used to synthesize more complex molecules .
Development of Azepine Derivatives
Upon reaction with certain reagents, such as methanesulfonyl chloride or PPh3-CBr4, the compound can yield azepine derivatives. These derivatives have potential applications in medicinal chemistry, where they can be used to develop new therapeutic agents .
Alkylation and Hofmann Elimination Reactions
The compound can undergo alkylation with agents like MeI, followed by Hofmann elimination to afford azepine derivatives. These reactions can lead to the synthesis of compounds with unique structural features, which might have applications in material science or as novel ligands in catalysis .
Spin Labeling for Bioimaging
Due to the proximity of the hydroxymethyl and azido groups, this compound could be used to create spin labels for bioimaging applications. These spin labels can help in the visualization and tracking of cellular and molecular processes in real-time, providing insights into biological mechanisms and disease pathology .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-azido-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-14-13-5-10(17)15-6-9(7-16)11(8-15)3-1-2-4-11/h9,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATBMZIFAIKERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)






